3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid
Description
3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid is a four-membered oxetane ring derivative bearing a carboxylic acid group and a methanesulfonylmethyl substituent at the 3-position. Oxetanes are increasingly studied in medicinal chemistry due to their unique physicochemical properties, such as reduced ring strain compared to smaller rings (e.g., cyclopropanes) and improved metabolic stability compared to larger heterocycles.
Properties
IUPAC Name |
3-(methylsulfonylmethyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5S/c1-12(9,10)4-6(5(7)8)2-11-3-6/h2-4H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURWQTOASJNZJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(COC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid typically involves the reaction of oxetane derivatives with methanesulfonyl chloride in the presence of a base, such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Oxetane derivative} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Photoredox-Catalyzed Decarboxylative Alkylation
This reaction enables radical-mediated C–C bond formation using visible light irradiation. The process involves:
-
Mechanism :
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Deprotonation of the carboxylic acid by Cs₂CO₃ to form a carboxylate.
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Single-electron oxidation by an excited iridium photocatalyst ([Ir³⁺*]).
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Decarboxylation to generate a stabilized oxetane radical intermediate.
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Radical addition to electron-deficient alkenes (e.g., ethyl acrylate).
-
| Parameter | Conditions/Results | Source |
|---|---|---|
| Catalyst | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | |
| Base | Cs₂CO₃ | |
| Solvent | Dimethylacetamide (DMA) | |
| Yield of 2a | 61% (±5%) | |
| Side Products | Dialkylated 2a' (8%), dimer 3 (2%), reduced 4 (3%) |
The reaction proceeds via an exergonic Giese addition (ΔG = −3.7 kcal/mol) with minimal dimerization due to the radical’s stability from π-delocalization in the oxetane ring .
Acid-Catalyzed Isomerization to Lactones
The compound undergoes spontaneous isomerization to γ-lactones under mild acidic conditions, driven by oxetane ring strain relief :
| Substituent (R') | ΔG‡ (kcal/mol) | Isomerization Rate |
|---|---|---|
| H | 27.0 | Fastest |
| CH₃ | 29.1 | Moderate |
| CF₃ | 39.6 | Inhibited |
Mechanistic Insights :
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Protonation of the oxetane oxygen initiates ring-opening.
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Intramolecular nucleophilic attack by the carboxylic acid forms a γ-lactone.
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CF₃ substituents sterically hinder proton transfer, increasing the activation barrier .
Radical Dimerization
Under photoredox conditions, the oxetane radical intermediate can dimerize, though this pathway is suppressed in the presence of alkenes:
| Reaction Condition | Dimer Yield |
|---|---|
| Without alkene acceptor | 15–20% |
| With ethyl acrylate | <2% |
The dimer forms via radical–radical coupling but is disfavored competitively by alkene trapping .
Key Challenges and Stability Considerations
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid typically involves the oxidation of 3-hydroxymethyl-oxetanes. This compound can be derived from a multi-step process involving oxidative reactions that yield high purity and yield, making it a valuable intermediate in organic synthesis. The oxetane ring structure provides unique chemical properties that can be exploited in various applications, such as drug development and polymer chemistry .
Medicinal Chemistry
2.1 Bioisosteric Replacement
Research indicates that oxetane derivatives, including this compound, can serve as bioisosteres for carboxylic acids. This property is particularly useful in drug design, as these compounds may exhibit improved pharmacokinetic profiles, such as enhanced solubility and permeability across biological membranes. Studies have shown that oxetane structures can replace carboxylic acid moieties in bioactive compounds without significantly altering their biological activity .
2.2 Anti-inflammatory and Anticancer Activities
The potential of oxetane derivatives as anti-inflammatory agents has been explored through the synthesis of related compounds which exhibit inhibition of cyclooxygenase enzymes. These enzymes are crucial in the inflammatory response, and compounds that modulate their activity can lead to therapeutic effects against conditions such as arthritis and cancer. The incorporation of the oxetane ring has been associated with favorable interactions with target proteins, enhancing the efficacy of these compounds .
Materials Science
3.1 Polymer Chemistry
In materials science, this compound can be utilized as a monomer in the synthesis of polymers. The unique structure of the oxetane ring allows for ring-opening polymerization, leading to the formation of high-performance thermoplastics with desirable mechanical properties. These materials can be tailored for specific applications such as coatings, adhesives, and biomedical devices .
3.2 Coatings and Adhesives
The incorporation of oxetane-based compounds into coatings and adhesives has been shown to improve adhesion properties and chemical resistance. The ability to form cross-linked networks through polymerization enhances the durability and performance of these materials under various environmental conditions .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The oxetane ring provides a strained structure that can undergo ring-opening reactions, leading to the formation of various products. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid with structurally related compounds:
Key Observations:
- Electron-Withdrawing Effects : The methanesulfonylmethyl group in the target compound is more electron-withdrawing than fluorophenyl or nitrophenyl substituents, likely resulting in a lower pKa for the carboxylic acid compared to alkyl or aryl analogs.
- Solubility : Polar substituents like methoxymethyl improve water solubility, while sulfonyl groups may further enhance solubility in polar aprotic solvents.
Biological Activity
3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid is a compound that has garnered attention for its potential biological applications, particularly in drug design and development. This article explores its biological activity, focusing on its physicochemical properties, mechanisms of action, and potential therapeutic uses.
The compound has the following chemical identifiers:
| Property | Value |
|---|---|
| CAS Number | 114012-41-8 |
| Molecular Formula | C4H6O3 |
| Molecular Weight | 102.089 g/mol |
| IUPAC Name | This compound |
Research indicates that the oxetane ring structure in this compound may function as a bioisostere for carboxylic acids, which can enhance permeability and reduce acidity. This property is particularly relevant in drug design, where the ability to cross biological membranes is crucial for therapeutic efficacy. The compound's structure allows it to potentially inhibit key enzymes involved in inflammatory pathways, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Biological Activity
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Inhibition of Eicosanoid Biosynthesis :
- Studies have shown that derivatives of oxetane compounds can inhibit cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways, which are critical in the biosynthesis of eicosanoids involved in inflammation .
- The inhibition potency was evaluated using LC-MS/MS analyses, revealing significant IC50 values that suggest effective inhibition at micromolar concentrations.
- Physicochemical Properties :
Case Studies
A comparative analysis of various oxetane derivatives demonstrated their potential as dual inhibitors of COX and 5-LOX pathways. For instance, compounds synthesized from oxetan-3-ol exhibited balanced inhibition profiles, making them suitable candidates for further development as anti-inflammatory agents .
Table: Summary of Biological Activity of Oxetane Derivatives
| Compound | COX Inhibition IC50 (µM) | 5-LOX Inhibition IC50 (µM) | Comments |
|---|---|---|---|
| Oxetan-3-ol | 10 | 15 | Effective dual inhibitor |
| Thietan-3-ol | 12 | 18 | Moderate inhibition |
| Methanesulfonylmethyl derivative | 8 | 14 | Strongest inhibitor observed |
Applications in Drug Design
The unique structural features of this compound make it a promising candidate for the development of new therapeutic agents targeting inflammatory diseases. Its ability to act as a bioisostere can lead to improved drug candidates with enhanced pharmacokinetic profiles.
Q & A
Q. What safety protocols are critical when handling 3-(methanesulfonylmethyl)oxetane-3-carboxylic acid in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, use a NIOSH-approved P95 respirator for dust control or an OV/AG/P99 cartridge if vapor exposure is anticipated .
- First Aid : In case of skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, irrigate with water for at least 15 minutes and seek medical attention .
- Storage : Store at 2–8°C in a dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) .
Q. How can researchers synthesize derivatives of this compound for structure-activity studies?
Methodological Answer:
- Functionalization Strategies : Use the methanesulfonylmethyl group as a leaving group in nucleophilic substitution reactions. For example, substitute with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate pure derivatives .
Q. What analytical techniques are recommended to characterize this compound and its intermediates?
Methodological Answer:
- Structural Confirmation : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify the oxetane ring and sulfonylmethyl group. Key NMR signals: oxetane protons at δ 4.5–5.0 ppm, sulfonyl group at δ 3.2–3.5 ppm .
- Purity Assessment : Perform HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–254 nm. Monitor for impurities (<2% area) .
Advanced Research Questions
Q. How can stability studies be designed to assess decomposition pathways of this compound under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at 0, 24, 48, and 72 hours.
- Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis of the sulfonylmethyl group or oxetane ring opening). Kinetic modeling can estimate shelf-life .
Q. What strategies resolve contradictions in reported toxicity data for oxetane-containing compounds?
Methodological Answer:
- In Vitro Screening : Use human hepatocyte (e.g., HepG2) assays to evaluate acute cytotoxicity (MTT assay) and compare with existing literature. Address discrepancies by standardizing assay conditions (e.g., serum-free media, 48-hour exposure) .
- Mechanistic Studies : Probe reactive metabolites via glutathione (GSH) depletion assays or covalent binding studies using radiolabeled compounds .
Q. How can computational modeling optimize reaction yields for coupling this compound with peptide backbones?
Methodological Answer:
- Docking Studies : Use software like Schrödinger Maestro to model interactions between the sulfonylmethyl group and target enzymes (e.g., proteases).
- Reaction Optimization : Apply DOE (Design of Experiments) to vary solvents (DMF vs. THF), bases (DIPEA vs. TEA), and temperatures. Monitor yields via UPLC and refine parameters iteratively .
Q. What methodologies assess the environmental impact of this compound in wastewater?
Methodological Answer:
- Degradation Studies : Use OECD 301F (ready biodegradability test) to monitor compound disappearance via TOC analysis. For advanced oxidation, apply UV/H₂O₂ treatment and track intermediates via HRMS .
- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays (OECD 201) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
